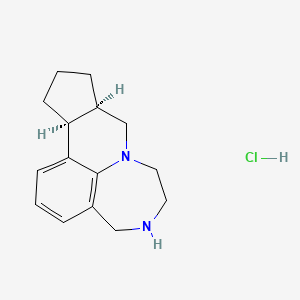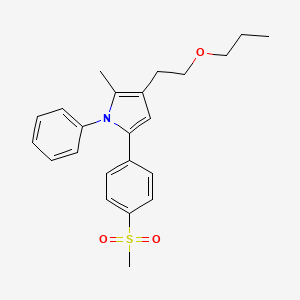![molecular formula C8H6Cl2N4S2 B1663168 2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine CAS No. 671187-99-8](/img/structure/B1663168.png)
2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine, also known as DTTG, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. DTTG belongs to the class of thiazole-containing compounds and has been found to exhibit a range of biological activities.
Applications De Recherche Scientifique
Electronic Structure Analysis
- The electronic structure of 2-(thiazol-2-yl)guanidine, a key unit in several medicinally important compounds, was studied. Quantum chemical studies revealed the preferred tautomeric state and hidden ::N(←L)R character, indicating potential for diverse chemical applications (Bhatia et al., 2012).
Synthesis and Antibacterial Activities
- Research has been conducted on the synthesis of derivatives from chalcone, including 4-thiophen-2-yl-6-(4-methylphenyl)-pyrimidin-2-ylamine and its N-substituted benzylidine derivatives, revealing their potential antibacterial and antifungal activities (N. Patel & Minesh D. Patel, 2017).
Crystal Structure Features
- A study on the crystal structure of a compound with a guanidine fragment revealed insights into its molecular interactions and potential for various applications (He et al., 2012).
Antibacterial and Antifungal Activity of Guanidine Derivatives
- Guanidine derivatives, including thiazolyl guanidines, have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their utility in developing new antimicrobial agents (Rawat & Mehra, 2016).
Guanidine Derivatives as α2-Adrenoceptors Ligands
- Guanidine derivatives, including 2-thiazolyl guanidinium, were studied for their potential as α2-adrenoceptors ligands. The research focused on the nature and strength of intramolecular hydrogen bonds and the degree of deviation from planarity, important for understanding their biological interactions (Trujillo et al., 2019).
Preparation of Modified Guanidines
- Modified guanidines, including 1,3-unsubstituted and 1-substituted 2-iminoimidazolidine derivatives, were prepared. These compounds are significant for their potential as chiral superbases in various chemical syntheses (Isobe et al., 2000).
Microwave-Assisted Synthesis of Derivatives
- Microwave-assisted synthesis of dicarboxylic acid derivatives, including 1,3-thiazoles, was explored for their potential antibacterial and antifungal activities. This represents an environmentally friendly technique for developing novel drug candidates (Dabholkar & Parab, 2011).
Propriétés
Numéro CAS |
671187-99-8 |
|---|---|
Nom du produit |
2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine |
Formule moléculaire |
C8H6Cl2N4S2 |
Poids moléculaire |
293.2 g/mol |
Nom IUPAC |
2-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C8H6Cl2N4S2/c9-5-1-3(6(10)16-5)4-2-15-8(13-4)14-7(11)12/h1-2H,(H4,11,12,13,14) |
Clé InChI |
XZVWQNJJRGGNEL-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1C2=CSC(=N2)N=C(N)N)Cl)Cl |
SMILES canonique |
C1=C(SC(=C1C2=CSC(=N2)N=C(N)N)Cl)Cl |
Synonymes |
2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B1663085.png)
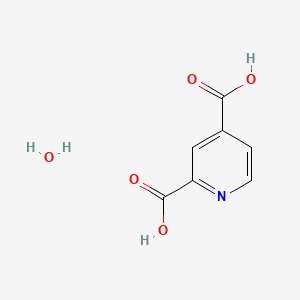
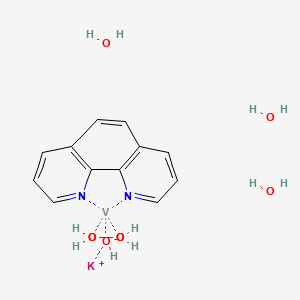
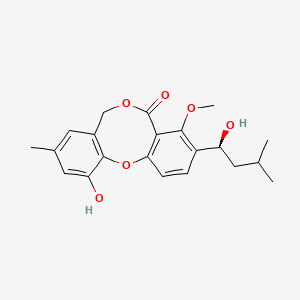
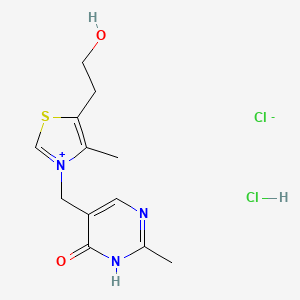
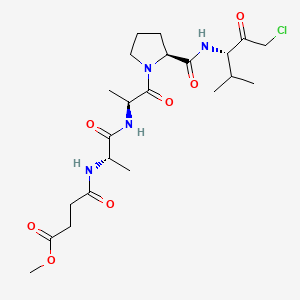
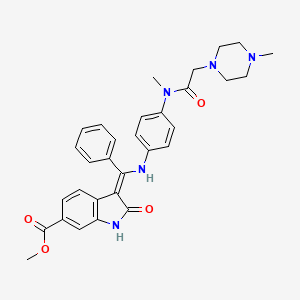
![1-Oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid](/img/structure/B1663096.png)
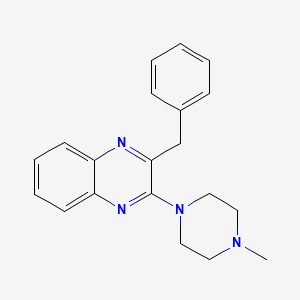
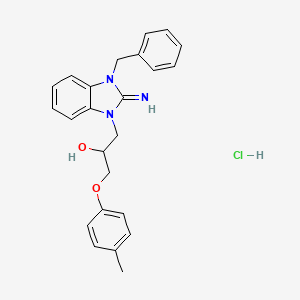
![2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone](/img/structure/B1663103.png)
![5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol](/img/structure/B1663104.png)
